Thalidomide-O-PEG1-OH
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Overview
Description
Thalidomide-O-PEG1-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its anti-inflammatory and anti-cancer properties . The addition of polyethylene glycol (PEG) to thalidomide enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG1-OH involves the conjugation of thalidomide with a PEG moiety. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with the thalidomide molecule under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-PEG1-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide or PEG moieties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced biological activities .
Scientific Research Applications
Thalidomide-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular proteins.
Medicine: Explored for its anti-inflammatory, immunomodulatory, and anti-cancer properties. .
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG1-OH involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex . By binding to cereblon, the compound can modulate the degradation of specific proteins, leading to its anti-inflammatory and anti-cancer effects. The PEG moiety enhances the compound’s pharmacokinetic properties, allowing for better distribution and prolonged activity in the body .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its anti-inflammatory and anti-cancer properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-O-PEG1-OH stands out due to its PEGylation, which significantly improves its solubility and bioavailability compared to its parent compound and other derivatives. This makes it a valuable compound for pharmaceutical research and development, offering potential advantages in drug delivery and therapeutic efficacy .
Properties
Molecular Formula |
C15H14N2O6 |
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Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-6-7-23-10-3-1-2-8-12(10)15(22)17(14(8)21)9-4-5-11(19)16-13(9)20/h1-3,9,18H,4-7H2,(H,16,19,20) |
InChI Key |
HUGQAOWECNGJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCO |
Origin of Product |
United States |
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